p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)-

Description

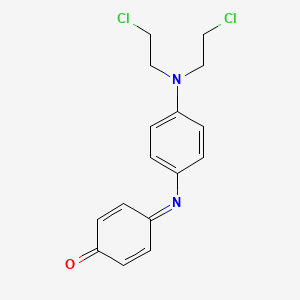

p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)- (CAS 64048-64-2) is a benzoquinoneimine derivative with a molecular formula of C₁₆H₁₆Cl₂N₂O and a molecular weight of 323.22 g/mol . Its structure features a quinoneimine core substituted with a phenyl group bearing bis(2-chloroethyl)amino moieties, which are characteristic of alkylating agents.

Properties

CAS No. |

64048-64-2 |

|---|---|

Molecular Formula |

C16H16Cl2N2O |

Molecular Weight |

323.2 g/mol |

IUPAC Name |

4-[4-[bis(2-chloroethyl)amino]phenyl]iminocyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C16H16Cl2N2O/c17-9-11-20(12-10-18)15-5-1-13(2-6-15)19-14-3-7-16(21)8-4-14/h1-8H,9-12H2 |

InChI Key |

LUKFYERPDCANBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)- typically involves the oxidation of a corresponding hydroxydiphenylamine or p-phenylenediamine derivative bearing the di-2''-chloroethylamino substituent. The key step is the selective oxidation of the amino groups to the quinone imine form, often facilitated by catalysts and controlled reaction conditions.

Oxidation of Hydroxydiphenylamines Using Modified Activated Carbon Catalysts

A notable method for synthesizing N-phenyl-benzoquinoneimines, closely related to the target compound, involves the oxidation of hydroxydiphenylamines in the presence of an activated carbon catalyst with surface oxides removed. This process avoids the drawbacks of metal catalysts such as contamination and high costs.

- Catalyst : Activated carbon catalyst, surface oxides removed to enhance activity and recyclability.

- Oxidant : Oxygen or oxygen-containing gas.

- Reaction conditions : Presence of solvent and heat to facilitate oxidation.

- Advantages : Faster reaction, more complete conversion, environmentally friendly.

The general reaction can be summarized as:

$$

\text{Hydroxydiphenylamine derivative} + O_2 \xrightarrow[\text{modified activated carbon}]{\text{heat}} \text{N-phenyl-benzoquinoneimine derivative}

$$

Table 1. Typical Reaction Parameters for Oxidation Using Activated Carbon Catalyst

| Parameter | Value/Range |

|---|---|

| Catalyst | Modified activated carbon |

| Oxidant | Oxygen or oxygen-containing gas |

| Temperature | Elevated (not specified precisely) |

| Solvent | Optional (varies) |

| Reaction time | Optimized for complete conversion |

| Catalyst recyclability | High |

This method is applicable to a variety of substituted hydroxydiphenylamines where substituents R1 and R2 can be hydrogen, hydroxyl, alkyl, aryl, halogen, amino, etc.

Organolithium Route Followed by Hydrolysis and Acylation

Another synthetic route, relevant to benzoquinoneimine derivatives with complex substituents such as di-2''-chloroethylamino groups, involves the use of organolithium reagents and nitriles:

- Step 1 : Reaction of an R-substituted phenyl lithium compound with a nitrile precursor.

- Step 2 : Mild hydrolysis of the lithium complex to yield the N-unsubstituted free base of the benzoquinoneimine.

- Step 3 : Conversion to N-substituted derivatives by reaction with acylating agents such as acyl halides or acid anhydrides.

This method allows the introduction of specific N-substituents, including the di-2''-chloroethylamino group, by appropriate choice of nitrile and acylating agents.

$$

\text{R-Ph-Li} + \text{R'-C}\equiv\text{N} \xrightarrow{\text{hydrolysis}} \text{N-unsubstituted benzoquinoneimine} \xrightarrow{\text{acylation}} \text{N-substituted benzoquinoneimine}

$$

This approach is useful for synthesizing physiologically active benzoquinoneimine derivatives with central nervous system activity, including anorectic agents.

Oxidative Coupling and Kinetic Considerations

Kinetic studies on related benzoquinoneimine compounds, such as N,N-bis-(2-hydroxyethyl)-p-benzoquinone di-imine, reveal that the oxidation and coupling reactions proceed via equilibrium between di-imine and hydroxy-amine intermediates. Hydrolysis competes with direct coupling, affecting product distribution.

- The oxidation is often carried out under controlled pH to optimize yields.

- The reaction involves rapid establishment of equilibrium between intermediates.

- Coupling reactions with phenols or m-phenylenediamines lead to dye products, indicating the reactivity of the benzoquinoneimine moiety.

These mechanistic insights are critical for optimizing the preparation of substituted benzoquinoneimines to favor desired products.

Catalytic Oxidation Using Metal-Schiff Base Complexes

In the preparation of p-benzoquinone derivatives, catalytic oxidation of phenol using oxygen in the presence of metal-Schiff base complexes such as bis(salicylidene)ethylenediimino cobalt(II) has been reported. Although this is a related but distinct system, the methodology informs benzoquinoneimine synthesis:

- Catalyst : Bis(salicylidene)ethylenediimino cobalt(II) complex.

- Solvents : Dimethylformamide, N-methyl-2-pyrrolidone, benzonitrile, hexamethylphosphoric triamide.

- Conditions : Temperature 60–110 °C, pressure 1–20 atm oxygen.

- Product separation : Continuous distillation or extractive techniques.

This catalytic system offers controlled oxidation and product isolation strategies potentially adaptable for benzoquinoneimine derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Reactivity with Thiols

One of the primary reactions of p-benzoquinoneimine is its interaction with thiol groups, particularly glutathione (GSH). This reaction leads to the formation of thioether conjugates and contributes to the detoxification processes in biological systems:

This reaction is significant as it illustrates how p-benzoquinoneimine can exert cytotoxic effects by depleting cellular thiol levels, leading to oxidative stress and potential cell death .

Formation of Reactive Oxygen Species

The metabolism of p-benzoquinoneimine can also lead to the generation of reactive oxygen species (ROS), which can further damage cellular components:

The formation of ROS is associated with various pathological conditions, including hepatotoxicity observed in acetaminophen overdose scenarios .

Covalent Binding to Proteins

p-Benzoquinoneimine has been shown to covalently bind to proteins, which can alter their function and lead to cytotoxic effects:

This reaction underscores the potential for p-benzoquinoneimine to disrupt cellular homeostasis by modifying key proteins involved in detoxification and metabolic processes .

-

Toxicological Implications

The chemical reactions involving p-benzoquinoneimine have significant toxicological implications. The depletion of glutathione and the formation of protein adducts are critical mechanisms through which this compound exerts its cytotoxic effects. Studies have shown that pretreatment with inhibitors such as 1,3-bis-(2-chloroethyl)-N-nitrosourea can enhance the toxicity of NAPQI by impairing glutathione reductase activity, thereby exacerbating oxidative stress .

-

Research Findings and Data Analysis

Mechanisms of Action

The mechanisms through which p-benzoquinoneimine induces toxicity include:

-

Oxidative Stress : Induction of ROS production leading to cellular damage.

-

Protein Modification : Covalent binding resulting in altered protein function.

-

Glutathione Depletion : Reduction in cellular thiol levels compromising detoxification pathways.

The chemical reactions involving p-benzoquinoneimine, particularly its interactions with thiols and proteins, play a crucial role in its toxicological profile. Understanding these mechanisms is essential for developing strategies to mitigate its harmful effects, especially in clinical settings related to acetaminophen toxicity.

Future research should focus on exploring potential antidotes or protective agents that could counteract the adverse effects associated with this compound's reactivity while also investigating its therapeutic potentials in controlled applications.

Scientific Research Applications

p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- has several scientific research applications:

Chemistry: Used as a reactive intermediate in the synthesis of other complex molecules.

Biology: Studied for its role in redox cycling and generation of reactive oxygen species (ROS).

Medicine: Investigated for its potential toxicological effects and its role in drug metabolism.

Mechanism of Action

The mechanism of action of p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components. The compound can also react with protein thiols and DNA nucleobases, leading to potential mutagenic and carcinogenic effects .

Comparison with Similar Compounds

p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)-

- Core structure: Benzoquinoneimine (a conjugated system with imine and ketone groups).

- Substituents: A phenyl group modified with bis(2-chloroethyl)amino moieties.

- Key functional groups: Quinoneimine (electrophilic center). Chloroethyl groups (alkylating agents).

N-Acetyl-p-benzoquinone imine (NAPQI)

- Core structure: Similar benzoquinoneimine backbone.

- Substituents: Acetyl group instead of chloroethylamino-phenyl substituents.

- Key functional groups: Quinoneimine (electrophilic center). Acetyl group (metabolic byproduct of acetaminophen) .

Reactivity and Mechanism of Action

p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)-

- Reactivity: Chloroethyl groups undergo hydrolysis to form reactive aziridinium intermediates, enabling DNA cross-linking (a hallmark of nitrogen mustard agents).

- Mechanism : Likely alkylates nucleophilic sites (e.g., DNA bases, proteins), disrupting cellular function.

N-Acetyl-p-benzoquinone imine (NAPQI)

- Reactivity :

- Mechanism :

Key contrast : While both compounds are electrophilic, the target compound’s chloroethyl groups suggest alkylation-driven toxicity, whereas NAPQI’s toxicity arises from redox imbalance and thiol oxidation.

p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)-

- Limited direct evidence in the provided data, but NSC designation (NSC 260638) suggests historical anticancer screening .

N-Acetyl-p-benzoquinone imine (NAPQI)

- Biological role: Central mediator of acetaminophen-induced hepatotoxicity. No therapeutic applications; its cytotoxicity is a side effect of acetaminophen metabolism .

Functional distinction : The target compound’s structure aligns with DNA-targeting chemotherapeutics, whereas NAPQI is exclusively a toxic metabolite.

Data Tables

Biological Activity

p-Benzoquinoneimine, particularly in the context of its derivative N-(p-(di-2''-chloroethylamino)phenyl)-, is a compound of increasing interest due to its biological activity and potential implications in toxicology and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

p-Benzoquinoneimine is characterized by a quinone structure that can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). The structural modification with di-2''-chloroethylamino groups enhances its reactivity and potential biological effects.

Mechanisms of Biological Activity

The biological activity of p-Benzoquinoneimine derivatives is primarily linked to their ability to form covalent bonds with cellular macromolecules, particularly proteins. This property can lead to:

- Cytotoxicity : The compound can disrupt cellular functions by modifying critical proteins through a process known as arylation.

- Oxidative Stress : By generating ROS, it can induce oxidative damage to lipids, proteins, and DNA.

Cytotoxic Effects

Research indicates that p-Benzoquinoneimine exhibits significant cytotoxic effects. For example, studies on N-acetyl-p-benzoquinone imine (NAPQI), a related compound, demonstrate that it disrupts calcium homeostasis in hepatocytes leading to cell death. The mechanism involves:

- Calcium Disruption : Elevated cytosolic calcium levels were observed following exposure to NAPQI, which was associated with mitochondrial dysfunction and cell death .

- Glutathione Depletion : NAPQI causes rapid depletion of glutathione (GSH), a critical antioxidant in cells, which exacerbates oxidative stress .

Case Studies

Several studies have investigated the biological effects of p-Benzoquinoneimine derivatives:

- Acetaminophen Metabolism : NAPQI is recognized as a toxic metabolite of acetaminophen. In cases of overdose, NAPQI accumulates and leads to hepatotoxicity due to its ability to form adducts with cellular proteins .

- Toxicokinetics in Zebrafish Models : A study examined the biotransformation of related compounds in zebrafish embryos. It was found that exposure resulted in significant accumulation and transformation into reactive metabolites similar to p-Benzoquinoneimine .

- Comparative Cytotoxicity Studies : Research comparing various nitroaromatic drugs highlighted that compounds like flutamide exhibit hepatotoxicity linked to quinone imine formation. This suggests a broader relevance of p-Benzoquinoneimine's reactivity in drug-induced liver injury .

Data Tables

Q & A

Q. What are the established synthetic routes for p-benzoquinoneimine derivatives, and what experimental conditions optimize yield?

The synthesis of p-benzoquinoneimine derivatives typically involves oxidative pathways. For example, p-benzoquinoneimine can be prepared by oxidizing p-aminophenol with silver oxide in aqueous solution, yielding a yellow crystalline solid . To optimize yield, factors such as reaction temperature (maintained at 25–30°C), stoichiometric control of oxidizing agents, and inert atmospheres (to prevent unwanted side reactions) are critical. Characterization via TLC or HPLC is recommended to monitor intermediate formation.

Q. How can spectroscopic techniques (e.g., IR, NMR) distinguish p-benzoquinoneimine derivatives from structurally similar compounds?

Key spectroscopic markers include:

- IR : A strong absorption band near 1650–1680 cm⁻¹ for the C=N stretch of the quinoneimine moiety .

- ¹H NMR : Downfield shifts for aromatic protons adjacent to the imine group (δ 7.5–8.5 ppm) and distinct splitting patterns due to di-2''-chloroethylamino substituents .

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (e.g., C₁₆H₁₄Cl₂N₂O) and fragmentation patterns reflecting chloroethyl groups .

Q. What are the stability challenges of p-benzoquinoneimine derivatives under varying pH and temperature conditions?

These compounds are prone to hydrolysis under acidic or alkaline conditions due to the reactivity of the imine group. Stability studies recommend:

- Storing derivatives in anhydrous solvents (e.g., DMSO or DMF) at –20°C.

- Avoiding prolonged exposure to light (use amber vials) to prevent photolytic degradation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of p-benzoquinoneimine derivatives, and how do these correlate with experimental redox behavior?

Density Functional Theory (DFT) calculations can model HOMO-LUMO gaps, electron affinity, and charge distribution. For example:

- HOMO-LUMO Gap : Narrow gaps (3.5–4.0 eV) suggest potential as electron transport materials, aligning with cyclic voltammetry data showing reversible redox peaks at –0.2 to +0.5 V (vs. Ag/AgCl) .

- Substituent Effects : Electron-withdrawing groups (e.g., chloroethyl) lower LUMO energy, enhancing electrophilicity .

Q. What strategies resolve contradictions in reported reaction mechanisms for p-benzoquinoneimine derivatives (e.g., competing pathways in cross-coupling reactions)?

Contradictions often arise from solvent polarity, catalyst choice, or competing nucleophilic/electrophilic pathways. Methodological approaches include:

Q. How does the di-2''-chloroethylamino substituent influence the biological activity of p-benzoquinoneimine derivatives in enzyme inhibition assays?

The chloroethyl group enhances lipophilicity, improving membrane permeability. In vitro assays (e.g., tyrosine kinase inhibition) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.